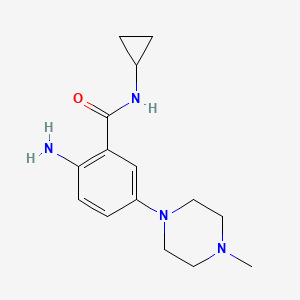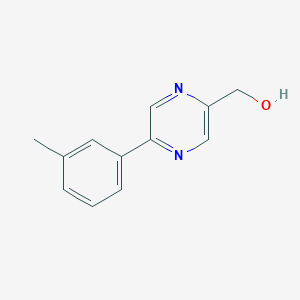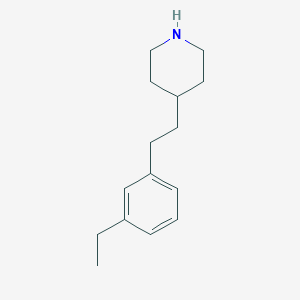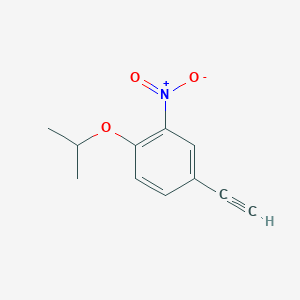
3-Amino-N-cyclobutyl-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-cyclobutyl-4-(trifluoromethyl)benzamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . The Suzuki–Miyaura coupling reaction is another method that can be employed, utilizing boron reagents to form carbon-carbon bonds under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes such as the Suzuki–Miyaura coupling, which is known for its efficiency and environmental friendliness . The choice of reagents and catalysts would be optimized for large-scale production to ensure cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-N-cyclobutyl-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and radical initiators. Conditions such as temperature, solvent, and catalyst choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
3-Amino-N-cyclobutyl-4-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-Amino-N-cyclobutyl-4-(trifluoromethyl)benzamide involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. The pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group but differs in its overall structure and properties.
Berotralstat: A trifluoromethyl group-containing drug used for treating hereditary angioedema.
Uniqueness
3-Amino-N-cyclobutyl-4-(trifluoromethyl)benzamide is unique due to its combination of the trifluoromethyl group with a cyclobutyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
3-amino-N-cyclobutyl-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)9-5-4-7(6-10(9)16)11(18)17-8-2-1-3-8/h4-6,8H,1-3,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQYJPYQYGQTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=C(C=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














